瑞德西韦三磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

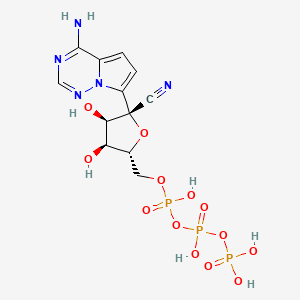

Remdesivir is a broad-spectrum antiviral medication developed by the biopharmaceutical company Gilead Sciences . It is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite (GS-443902) . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .

Molecular Structure Analysis

Remdesivir is a nucleoside analog with a molecular formula of C27H35N6O8P and a molar mass of 602.585 g·mol−1 . It has a complex structure that includes a cyano substitution in the C1’ position of the ribosyl moiety and a modified base structure to stabilize the linkage of the base to the C1’ atom with its strong electron-withdrawing cyano group .

科学研究应用

COVID-19 治疗

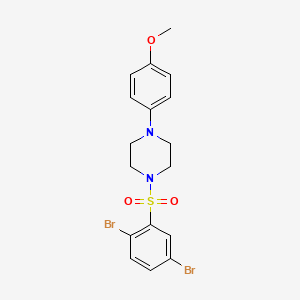

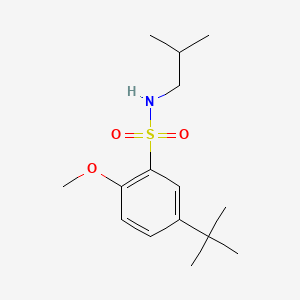

瑞德西韦三磷酸酯已被纳入 COVID-19 治疗方案 {svg_1}. 它是腺苷核苷酸类似物前药,在体内代谢为核苷三磷酸代谢产物 (GS-443902)。 这种活性核苷三磷酸代谢产物被整合到 SARS-CoV-2 RNA 病毒链中,阻止其复制 {svg_2}.

病毒 RNA 聚合酶抑制剂

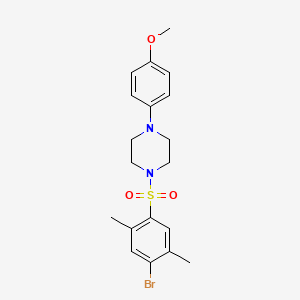

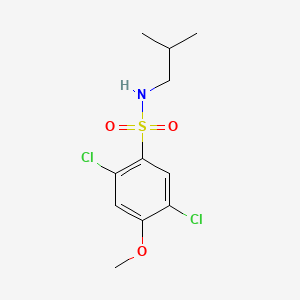

活性瑞德西韦三磷酸酯与内源性腺苷三磷酸竞争,并整合到 SARS-CoV-2 RNA 链中,阻断 SARS-CoV-2 RNA 依赖性 RNA 聚合酶 {svg_3}. 这导致病毒 RNA 复制过程中链终止延迟 {svg_4}.

实体器官移植受者治疗

瑞德西韦已被证明能有效减少病毒在宿主细胞中的复制,从而可能减缓症状进展,进而缩短实体器官移植受者的住院时间和死亡率 {svg_5}.

埃博拉病毒治疗

瑞德西韦最初设计用于治疗埃博拉病毒 {svg_6}. 它对 SARS-CoV-2 具有抗病毒活性 {svg_7}.

MERS 冠状病毒治疗

瑞德西韦可能对地方性 MERS 冠状病毒有效 {svg_8}. 它在非人灵长类动物模型中显示出对 MERS 的预防和治疗活性 {svg_9}.

雪貂 SARS-CoV-2 治疗

瑞德西韦母体核苷 GS-441524 的口服前药 GS-621763 在雪貂中对 SARS-CoV-2 显示出疗效 {svg_10}. 它可将雪貂体内的 SARS-CoV-2 负荷降低至几乎检测不到的水平 {svg_11}.

苏丹埃博拉病毒治疗

奥贝德西韦 (ODV,GS-5245) 是瑞德西韦 (RDV) 母体核苷的口服前药,已被证明对严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2) 和苏丹埃博拉病毒有效 {svg_12}.

丝状病毒抑制

ODV 在体外显示出对埃博拉病毒、苏丹病毒和马尔堡病毒相似的抗病毒活性 {svg_13}. 它在非人灵长类动物中显示出暴露后保护效力 {svg_14}.

作用机制

Target of Action

Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Biochemical Pathways

Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .

Pharmacokinetics

Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Result of Action

The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .

Action Environment

The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .

安全和危害

Remdesivir is generally well tolerated in clinical trials, but pharmacovigilance data found an increased risk of hepatic, renal, and cardiovascular adverse drug reactions in the real-world setting . There are not sufficient data on the safety of remdesivir in patients younger than 18 years of age and pregnant women .

未来方向

Considering the nascent status of remdesivir in the therapeutic domain, extensive future work is needed to formulate safer COVID-19 treatment guidelines involving this medication . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVPCNAMNAPBCX-LTGWCKQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N5O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355149-45-9 |

Source

|

| Record name | Remdesivir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-441524 TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)